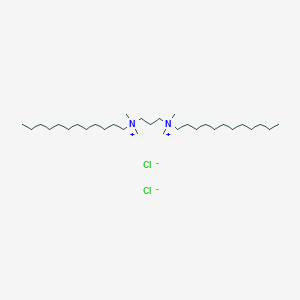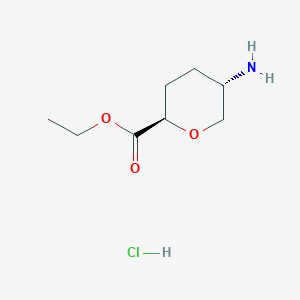
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Vue d'ensemble
Description
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound that belongs to the class of glycosyl thioacetonitriles. This compound is characterized by the presence of a mannopyranosyl group, which is a derivative of mannose, a type of sugar. The compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of mannose followed by the introduction of a thioacetonitrile group. The process can be summarized in the following steps:
Acetylation of Mannose: Mannose is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose.
Formation of Thioacetonitrile: The acetylated mannose is then reacted with thioacetonitrile in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetonitrile group to a thiol or an amine.
Substitution: The acetyl groups can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic conditions depending on the desired functional group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The mannopyranosyl group can bind to carbohydrate-recognizing proteins, influencing various biological pathways. The thioacetonitrile group can undergo chemical transformations that modulate the activity of the compound.
Comparaison Avec Des Composés Similaires
(2R,3R,4S,5S,6R)-2-(Acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its specific structure and functional groups. Similar compounds include:
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide: Differing by the presence of a bromide group instead of a thioacetonitrile group.
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide: Similar structure but with a galactopyranosyl group.
Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside: Contains a glucopyranosyl group and a thio group but lacks the acetonitrile functionality.
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13-,14+,15+,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCXCWNORCJGV-RBGFHDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![trisodium;[[[(2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B8269568.png)




